Cas no 1888537-95-8 (6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid)

6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid is a heterocyclic compound featuring both a piperidine and pyridine moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its structure incorporates a carboxylic acid group and a ketone functionality, enabling further derivatization for the development of pharmacologically active molecules. The pyridinylmethyl substitution enhances its potential as a building block for ligands targeting nicotinic or other receptor systems. This compound is particularly valuable in the synthesis of peptidomimetics and bioactive scaffolds due to its rigid yet modifiable framework. High purity and well-defined reactivity ensure consistent performance in research and industrial applications.
6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid structure
1888537-95-8 structure
Product name:6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid
CAS No:1888537-95-8
MF:C12H14N2O3
Molecular Weight:234.251163005829
CID:5046985

6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid
    • 6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid
    • インチ: 1S/C12H14N2O3/c15-11-3-1-2-10(12(16)17)14(11)8-9-4-6-13-7-5-9/h4-7,10H,1-3,8H2,(H,16,17)
    • InChIKey: YJWBTPOJKNWHNC-UHFFFAOYSA-N
    • SMILES: O=C1CCCC(C(=O)O)N1CC1C=CN=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 300
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 70.5

6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
O279936-500mg
6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid
1888537-95-8
500mg
$ 500.00 2022-06-03
Life Chemicals
F1967-2532-1g
6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid
1888537-95-8 95%+
1g
$532.0 2023-09-06
Life Chemicals
F1967-2532-0.5g
6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid
1888537-95-8 95%+
0.5g
$505.0 2023-09-06
TRC
O279936-1g
6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid
1888537-95-8
1g
$ 775.00 2022-06-03
Life Chemicals
F1967-2532-0.25g
6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid
1888537-95-8 95%+
0.25g
$479.0 2023-09-06
Life Chemicals
F1967-2532-5g
6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid
1888537-95-8 95%+
5g
$1596.0 2023-09-06
Life Chemicals
F1967-2532-10g
6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid
1888537-95-8 95%+
10g
$2234.0 2023-09-06
TRC
O279936-100mg
6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid
1888537-95-8
100mg
$ 135.00 2022-06-03
Life Chemicals
F1967-2532-2.5g
6-oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid
1888537-95-8 95%+
2.5g
$1064.0 2023-09-06

6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid 関連文献

6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acidに関する追加情報

Introduction to 6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid (CAS No. 1888537-95-8)

6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1888537-95-8, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This piperidine derivative features a unique structural motif that has garnered considerable attention due to its potential biological activity and mechanistic insights. The compound’s scaffold, incorporating a pyridine ring and a piperidine core, positions it as a promising candidate for further exploration in medicinal chemistry.

The chemical structure of 6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid consists of a piperidine ring substituted at the 2-position with a carboxylic acid group, while the 1-position is linked to a 4-pyridinylmethyl group. This arrangement creates a molecule with distinct electronic and steric properties, which can be exploited for modulating biological targets. The presence of both nitrogen and oxygen heteroatoms in the molecule suggests potential interactions with various biological receptors, making it an intriguing subject for pharmacological investigation.

In recent years, there has been growing interest in piperidine derivatives as pharmacophores due to their favorable pharmacokinetic properties and ability to engage with multiple biological targets. The specific substitution pattern in 6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid has been the focus of several studies aimed at identifying novel therapeutic agents. The pyridine moiety, in particular, is known for its ability to interact with aromatic pockets in proteins, which is a common feature in many successful drugs.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Piperidine derivatives have been shown to exhibit inhibitory effects on various enzymes, including kinases and phosphodiesterases, which are key targets in the treatment of cancers, inflammatory diseases, and neurological disorders. The carboxylic acid group at the 2-position of the piperidine ring provides a site for hydrogen bonding interactions, which can enhance binding affinity to biological targets. Additionally, the 4-pyridinylmethyl group introduces additional functional diversity, allowing for further chemical modifications to optimize bioactivity.

Recent advancements in computational chemistry have enabled more accurate predictions of the binding modes and affinity of small molecules like 6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid to biological targets. Molecular docking studies have suggested that this compound may interact with proteins involved in signal transduction pathways, making it a candidate for therapeutic intervention in diseases such as cancer and autoimmune disorders. These computational models provide valuable insights into the structural requirements for high-affinity binding, guiding experimental efforts toward more potent derivatives.

The synthesis of 6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as nucleophilic substitution, cyclization, and functional group modifications. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent pharmacological evaluation. The synthetic route also highlights the versatility of modern organic methodologies, demonstrating how complex molecular architectures can be constructed efficiently.

In vitro studies have begun to unravel the biological profile of 6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid, revealing promising activities against several disease-related targets. Initial assays have shown moderate inhibitory effects on certain kinases, suggesting potential therapeutic applications in oncology. Furthermore, preliminary toxicity studies indicate that the compound is well-tolerated at relevant concentrations, paving the way for further development efforts.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid. These technologies enable rapid screening of large chemical libraries and prediction of bioactivity based on structural features. By leveraging these advanced tools, researchers can prioritize compounds for experimental validation more efficiently than ever before.

The future prospects for 6-Oxo-1-(pyridin-4-ylmethyl)piperidine-2-carboxylic acid are exciting and multifaceted. Further optimization through structure-based drug design could lead to derivatives with enhanced potency and selectivity. Additionally, exploring its mechanism of action will provide deeper insights into its therapeutic potential and help identify new therapeutic strategies.

Collaborative efforts between academia and industry are essential for translating basic research findings into clinical applications. The development of novel pharmaceuticals requires interdisciplinary approaches that combine expertise in chemistry, biology, pharmacology, and computational science. As such initiatives continue to evolve, compounds like 6-Oxo-1-(pyridin-4-ylmethyl)piperidine -2-carboxylic acid (CAS No. 1888537 -95 -8) are poised to play a crucial role in addressing unmet medical needs.

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